N-methyl-2-adamantanamine hydrochloride

Vue d'ensemble

Description

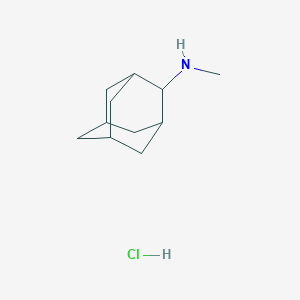

N-methyl-2-adamantanamine hydrochloride is a chemical compound with the molecular formula C11H19N·HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-adamantanamine hydrochloride typically involves the methylation of 2-adamantanamine. One common method is the reaction of 2-adamantanamine with methyl iodide in the presence of a base such as potassium carbonate. The resulting N-methyl-2-adamantanamine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-2-adamantanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it back to the parent amine.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Applications De Recherche Scientifique

Neuropharmacology

N-Methyl-2-adamantanamine hydrochloride is primarily recognized for its role as an NMDA receptor antagonist . This mechanism is significant in the treatment of neurodegenerative disorders, particularly Alzheimer's disease. Memantine, a closely related compound, has been widely studied and utilized in clinical settings for its neuroprotective properties against excitotoxicity associated with excessive glutamate activity .

Antiviral Activity

The compound exhibits antiviral properties, particularly against influenza A viruses . Its mechanism involves inhibiting the uncoating of the virus within host cells, thereby preventing viral replication. This application is crucial in developing antiviral therapies and understanding viral pathogenesis .

Treatment of Parkinson's Disease

This compound has also been investigated for its efficacy in treating Parkinson's disease and drug-induced extrapyramidal symptoms. By enhancing dopaminergic transmission and reducing dyskinesias, it provides therapeutic benefits for patients experiencing motor function impairments .

Clinical Trials

A series of clinical trials have demonstrated the efficacy of this compound in improving cognitive function in patients with Alzheimer's disease. For instance:

- A double-blind study showed that patients receiving memantine (an analogue) exhibited significant improvements in cognitive scores compared to placebo groups .

In Vitro Studies

Research has highlighted the compound's potential in preclinical settings:

- In vitro studies using primary neuronal cultures indicated that treatment with this compound resulted in reduced neuronal apoptosis under excitotoxic conditions .

Comparative Analysis of Related Compounds

| Compound Name | Chemical Structure | Primary Applications |

|---|---|---|

| N-Methyl-2-adamantanamine HCl | C11H20ClN | Alzheimer's treatment, antiviral |

| Memantine Hydrochloride | C12H21N·HCl | Alzheimer's treatment |

| Amantadine Hydrochloride | C10H17N·HCl | Antiviral for influenza A, Parkinson's |

Mécanisme D'action

The mechanism of action of N-methyl-2-adamantanamine hydrochloride involves its interaction with specific molecular targets. For example, it can act as an NMDA receptor antagonist, similar to memantine, which is used in the treatment of Alzheimer’s disease. This interaction helps modulate neurotransmitter activity in the brain, potentially providing therapeutic benefits .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Adamantanamine hydrochloride

- 1-Adamantanamine hydrochloride

- 3,5-Dimethyl-1-adamantanamine hydrochloride (memantine)

- 1-(1-Adamantyl)ethylamine hydrochloride (rimantadine)

Uniqueness

N-methyl-2-adamantanamine hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its N-methylation differentiates it from other adamantane derivatives, potentially enhancing its pharmacological activity and stability .

Activité Biologique

N-methyl-2-adamantanamine hydrochloride, a derivative of adamantane, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

This compound has the molecular formula . Its structure is characterized by a unique cage-like configuration typical of adamantane derivatives, which contributes to its biological activity and potential therapeutic applications.

NMDA Receptor Antagonism

Similar to amantadine, this compound is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in excitatory neurotransmission and is implicated in various neurological disorders. By inhibiting NMDA receptor activity, this compound may reduce excitotoxicity associated with conditions such as traumatic brain injury (TBI) and neurodegenerative diseases.

Antiviral Activity

Research indicates that compounds structurally related to this compound can inhibit the replication of influenza viruses by interfering with the viral M2 protein, thereby preventing the release of viral RNA into host cells . This mechanism suggests potential applications in treating influenza infections.

Neurological Disorders

This compound is under investigation for its potential use in treating neurological disorders. Its NMDA antagonistic properties may offer therapeutic benefits in managing conditions like Parkinson's disease and TBI, where excitotoxicity is a concern .

Anticancer Properties

Preliminary studies have suggested that this compound may exhibit anticancer properties. The specific pathways through which it exerts these effects are still being explored, but it is hypothesized that modulation of glutamate signaling could play a role.

Study on Amantadine Treatment in TBI Patients

A retrospective study evaluated the effects of amantadine (a related compound) on patients with moderate to severe TBI. Results indicated that early administration of amantadine significantly reduced in-hospital mortality and 3-month mortality rates compared to standard treatment alone. Specifically, the amantadine group showed a 7.41% in-hospital death rate versus 31.11% in the control group (p=0.019) .

| Outcome | Amantadine Group (n=31) | Control Group (n=127) | p-value |

|---|---|---|---|

| In-hospital Death Rate | 7.41% | 31.11% | 0.019 |

| 3-Month Mortality Rate | 25.93% | 55.56% | 0.008 |

These findings underscore the potential for this compound as a therapeutic agent in similar contexts.

Antiviral Efficacy Against Influenza

Studies have shown that combining amantadine with other antiviral agents can enhance efficacy against influenza A virus strains resistant to standard treatments . This synergistic effect highlights the importance of exploring this compound within combination therapies.

Propriétés

IUPAC Name |

N-methyladamantan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7;/h7-12H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIAMRFXENPTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C2CC3CC(C2)CC1C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147022 | |

| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10523-69-0 | |

| Record name | Tricyclo[3.3.1.13,7]decan-2-amine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10523-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.